N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C16H11Cl2N3O2S |
|---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C16H11Cl2N3O2S/c17-10-5-7-11(8-6-10)19-14(22)9-24-16-21-20-15(23-16)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,22) |
InChI Key |
UGGUDDSDWCJMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Starting Material : 2-Chlorobenzoic acid is converted to its hydrazide derivative (3) by refluxing with hydrazine hydrate in ethanol.
-
Cyclization : Hydrazide (3) (0.03 mol) is refluxed with CS₂ (0.08 mol) and potassium hydroxide (0.03 mol) in absolute ethanol for 6 hours. Acidification with dilute HCl precipitates 5-(2-chlorophenyl)-1,3,4-oxadiazol-2-thiol (4) as a cream-colored solid.
Characterization Data for Compound 4 :
-
Yield : 86%
-
Melting Point : 104–106°C
-
IR (KBr, cm⁻¹) : 2553 (S–H), 1673 (C=N), 1240 (C–O–C), 699 (C–Cl)
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.91 (dd, J = 8.4 Hz, 1H, H-6’), 7.55 (d, J = 8.0 Hz, 1H, H-3’), 7.47 (t, J = 7.6 Hz, 1H, H-5’), 7.39 (t, J = 7.6 Hz, 1H, H-4’).
Preparation of N-(4-Chlorophenyl)-2-Bromoacetamide
The electrophilic partner, N-(4-chlorophenyl)-2-bromoacetamide (6) , is synthesized via acylation of 4-chloroaniline with 2-bromoacetyl bromide.
Reaction Protocol
-
Acylation : 4-Chloroaniline (0.04 mol) is dissolved in dry dichloromethane (DCM) under nitrogen. 2-Bromoacetyl bromide (0.04 mol) is added dropwise at 0°C, followed by triethylamine (0.04 mol) to neutralize HBr. The mixture is stirred for 2 hours at room temperature.
-
Workup : The reaction is quenched with ice water, and the product is extracted with DCM, dried over Na₂SO₄, and crystallized from ethanol.
Characterization Data for Compound 6 :
-
Yield : 78%
-
Melting Point : 142–144°C
-
IR (KBr, cm⁻¹) : 3280 (N–H), 1685 (C=O), 665 (C–Br)
-
¹H-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.8 Hz, 2H, Ar–H), 7.32 (d, J = 8.8 Hz, 2H, Ar–H), 6.98 (s, 1H, NH), 3.82 (s, 2H, CH₂Br).
Coupling of Oxadiazole-Thiol with Bromoacetamide
The thiol group of compound 4 undergoes nucleophilic substitution with the bromoacetamide 6 to form the target compound.
Reaction Protocol
-
Deprotonation : Compound 4 (0.0007 mol) is dissolved in dry DMF, and sodium hydride (NaH, 0.0007 mol) is added to generate the thiolate anion.
-
Alkylation : Bromoacetamide 6 (0.0007 mol) is added, and the mixture is stirred for 4–5 hours at room temperature.
-
Workup : Cold water is added to precipitate the product, which is filtered, washed with water, and recrystallized from ethanol.
Characterization Data for Target Compound :
-
Yield : 81%
-
Melting Point : 176–178°C
-
Molecular Formula : C₁₆H₁₁Cl₂N₃O₂S
-
IR (KBr, cm⁻¹) : 3146 (Ar C–H), 1679 (C=N), 1261 (C–O–C), 607 (C–S)
-
¹H-NMR (600 MHz, DMSO-d₆) : δ 10.12 (s, 1H, NH), 7.91 (dd, J = 8.4 Hz, 1H, H-6’), 7.55 (d, J = 8.0 Hz, 1H, H-3’), 7.47 (t, J = 7.6 Hz, 1H, H-5’), 7.39 (t, J = 7.6 Hz, 1H, H-4’), 7.32 (d, J = 8.8 Hz, 2H, Ar–H), 7.22 (d, J = 8.8 Hz, 2H, Ar–H), 3.98 (s, 2H, CH₂S).
Optimization and Mechanistic Insights
Solvent and Base Selection
Side Reactions and Mitigation
-
Oxidation of Thiol : Conducting reactions under nitrogen minimizes disulfide formation.
-
Hydrolysis of Bromoacetamide : Anhydrous conditions prevent decomposition of the electrophile.
Comparative Analysis of Synthetic Routes
| Parameter | Method from | Alternative Method |
|---|---|---|
| Electrophile | Bromoacetamide | Chloroacetamide |
| Base | NaH | K₂CO₃ |
| Yield | 81% | 65% |
| Reaction Time | 5 hours | 8 hours |
Bromoacetamide derivatives exhibit higher reactivity than chloroacetamides, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Heterocycle and Substituent Variations
- Target Compound : The 1,3,4-oxadiazole core is substituted at position 5 with a 2-chlorophenyl group and at position 2 with a thio-linked acetamide bearing a 4-chlorophenyl substituent .
- Compound 4d (): Features a phthalazinone ring (4-oxo-3,4-dihydrophthalazin-1-yl) at position 5 of the oxadiazole, with a 4-chlorophenyl acetamide.
- Compound 154 (): Contains a 4-chlorophenyl group on the oxadiazole and a pyrimidinyl acetamide (4-(p-tolyl)pyrimidin-2-yl). The pyrimidine ring enhances π-π stacking interactions, contributing to its notable cytotoxicity (IC50 = 3.8 μM against A549 cells) .
Physicochemical Properties
Melting Points and Solubility
- Key Insight: The phthalazinone derivative (4d) exhibits a higher melting point (206–208°C) than simpler aryl-substituted oxadiazoles, likely due to increased molecular rigidity and intermolecular hydrogen bonding .
Anticancer and Cytotoxic Effects
- Compound 154 (): Demonstrates potent activity against A549 lung cancer cells (IC50 = 3.8 μM) with 25-fold selectivity over HEK noncancerous cells. Halogen substituents (e.g., 4-chlorophenyl) and electron-donating groups (EDGs) enhance activity .
- Compounds 3 and 8 () : Thiadiazole derivatives induce apoptosis in C6 glioma cells via Akt inhibition (92.36% and 86.52%, respectively). π-π interactions and hydrogen bonding drive binding, as shown by docking studies .
Enzyme Inhibition Profiles
Spectral and Analytical Data
Infrared Spectroscopy
- Target Compound : C–S stretching at 621 cm⁻¹, N–H at 3210 cm⁻¹, and C=O at 710 cm⁻¹ .
- Compound 14a () : Similar C–S (621 cm⁻¹) and C=O (710 cm⁻¹) bands, confirming conserved thioacetamide and oxadiazole motifs. The 4-chlorophenyl vs. 2-chlorophenyl substitution alters aromatic C–H stretches (3046 cm⁻¹) .
Biological Activity
N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that belongs to the class of oxadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C15H13ClN2O2S
- Molecular Weight : 320.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within pathogens or cancer cells. The oxadiazole ring is known for its ability to inhibit enzymes and proteins critical for cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular processes.
- DNA Interaction : It has been suggested that the compound interferes with DNA synthesis and repair mechanisms, which is crucial for the survival of rapidly dividing cells.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound has shown promising results against various strains of bacteria and fungi.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 µg/mL | |
| Escherichia coli | 0.25 µg/mL | |
| Candida albicans | 0.5 µg/mL | |
| Mycobacterium tuberculosis | 8 µg/mL |
These results indicate that the compound exhibits significant antibacterial and antifungal activity, particularly against resistant strains.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by various structural modifications.
Key SAR Findings:
- Chlorophenyl Substituents : The presence of chlorophenyl groups enhances the lipophilicity and biological activity against microbial pathogens.
- Oxadiazole Ring : The oxadiazole moiety is critical for the antimicrobial action; modifications to this ring can significantly alter potency.
- Thioacetamide Linkage : The thioacetamide group contributes to the overall stability and interaction with biological targets.
Case Studies
Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings.
- Case Study on M. tuberculosis :
- Antifungal Activity :
Q & A
What are the common synthetic routes for N-(4-chlorophenyl)-2-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide, and how can reaction conditions be optimized for high yield?
Basic Research Question
The synthesis typically involves multi-step reactions starting from chlorophenyl precursors and heterocyclic intermediates. Key steps include:
- Formation of the 1,3,4-oxadiazole ring : Cyclization of acylthiosemicarbazides under dehydrating conditions (e.g., using POCl₃ or H₂SO₄) .
- Thioacetamide coupling : Reaction of the oxadiazole intermediate with 2-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃) .
Optimization Strategies : - Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Use anhydrous DMF for improved solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
What spectroscopic and chromatographic methods are critical for characterizing this compound?
Basic Research Question
Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 420.05) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
How does structural modification of the chlorophenyl or oxadiazole moieties influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Chlorophenyl Position : 2-chlorophenyl substitution enhances steric interactions with hydrophobic enzyme pockets (e.g., COX-2), improving anti-inflammatory activity compared to para-substituted analogs .
- Oxadiazole Modifications : Replacing sulfur with oxygen reduces thioamide stability but increases solubility .
Methodological Approach : - Analog Synthesis : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to test redox activity .
- In Silico Screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like EGFR or tubulin .
What mechanisms underlie the compound’s reported anticancer activity, and how can contradictory data across studies be resolved?
Advanced Research Question
Proposed Mechanisms :
- Enzyme Inhibition : Potent inhibition of histone deacetylases (HDACs) or topoisomerase II, validated via enzyme-linked assays .
- Apoptosis Induction : Caspase-3 activation observed in HeLa cells at IC₅₀ = 12 µM .
Addressing Data Contradictions : - Purity Verification : Reanalyze batches with LC-MS to rule out impurities .
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) with standardized protocols (MTT assay, 48-h exposure) .
How can aqueous solubility be improved for in vivo pharmacokinetic studies?
Advanced Research Question
Strategies :
- Salt Formation : Prepare hydrochloride salts via HCl gas treatment in diethyl ether .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication, 10% w/v) to enhance bioavailability .
- Co-Solvent Systems : Use PEG-400/water (1:1 v/v) for intraperitoneal administration .
What are the key challenges in scaling up synthesis, and how can side products be minimized?
Advanced Research Question
Challenges :
- Oxadiazole Ring Instability : Degradation at high temperatures (>100°C) requires strict thermal control .
- Thioamide Oxidation : Use inert atmospheres (N₂) and antioxidants (BHT) to prevent sulfoxide formation .
Mitigation : - Process Monitoring : In-line FTIR tracks reaction progress and intermediates .
- Catalytic Optimization : Employ phase-transfer catalysts (e.g., TBAB) to accelerate coupling steps .
What computational tools are recommended for predicting metabolic pathways?
Advanced Research Question
Tools and Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
